![molecular formula C14H15BrO2 B056124 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole CAS No. 111676-57-4](/img/structure/B56124.png)
7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzodioxole family, which is known for its diverse range of pharmacological activities. In
Wirkmechanismus
The mechanism of action of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole involves its interaction with specific cellular targets. In the case of its use as a fluorescent probe, this compound selectively binds to damaged DNA and emits fluorescence upon excitation. In the case of its use as an anticancer agent, it induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole vary depending on its application. As a fluorescent probe, it has no significant biochemical or physiological effects. However, as an anticancer agent, it induces apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole in lab experiments is its selectivity towards damaged DNA. This compound can be used to study DNA repair mechanisms with high specificity and sensitivity. However, one of the limitations of its use is its potential toxicity towards healthy cells. Therefore, careful consideration must be given to the dosage and exposure time when conducting experiments involving this compound.
Zukünftige Richtungen
There are several future directions for the use of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole in scientific research. One potential area of research is its use as a tool for studying DNA damage and repair mechanisms in living cells. Another potential direction is its use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole involves a multi-step process that begins with the reaction of 4-bromo-2-nitrophenol with butyl bromide in the presence of potassium carbonate to form 4-bromo-2-nitrophenyl butyl ether. This intermediate compound is then subjected to a series of reactions involving reduction, cyclization, and deprotection to yield the final product, 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole has been studied extensively for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit fluorescence, making it a valuable tool for studying DNA repair mechanisms.
Another area of research involves the use of 7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Eigenschaften
CAS-Nummer |
111676-57-4 |
|---|---|
Produktname |
7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole |
Molekularformel |
C14H15BrO2 |
Molekulargewicht |
295.17 g/mol |
IUPAC-Name |
7-bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole |
InChI |
InChI=1S/C14H15BrO2/c1-2-3-4-9-5-10-6-12-13(17-8-16-12)7-11(10)14(9)15/h5-7,14H,2-4,8H2,1H3 |
InChI-Schlüssel |
PBOFLGLYDDLUBI-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=CC3=C(C=C2C1Br)OCO3 |
Kanonische SMILES |
CCCCC1=CC2=CC3=C(C=C2C1Br)OCO3 |
Synonyme |
5H-INDENO[5,6-D]-1,3-DIOXOLE, 5-BROMO-6-BUTYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)
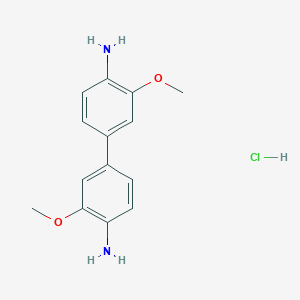
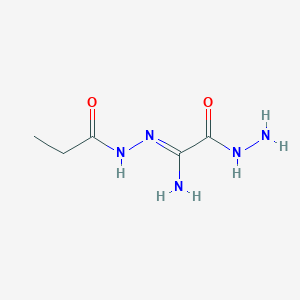
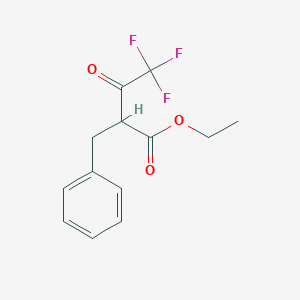
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)
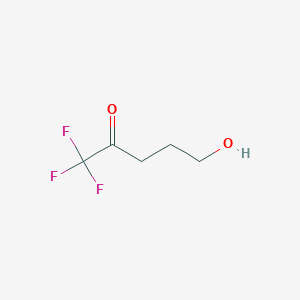
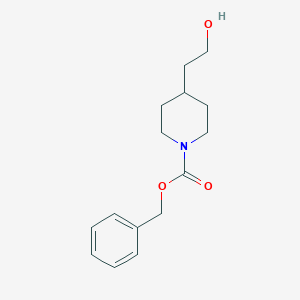
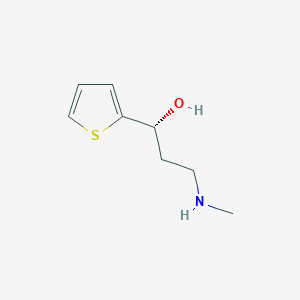
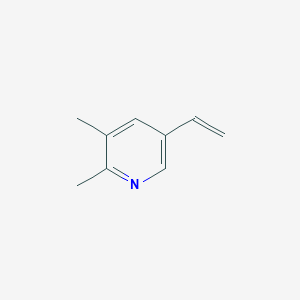
![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)
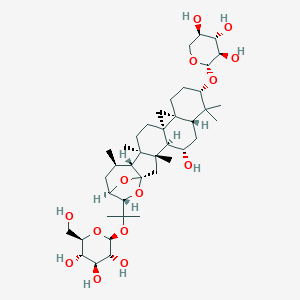
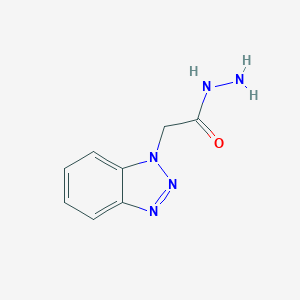
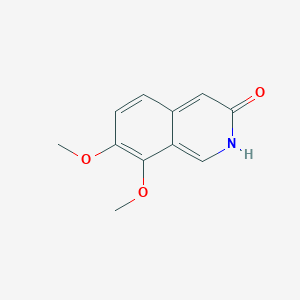
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)